Methyl 5-bromo-4-methyloxazole-2-carboxylate
CAS No.:
Cat. No.: VC18000917
Molecular Formula: C6H6BrNO3
Molecular Weight: 220.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6BrNO3 |
|---|---|
| Molecular Weight | 220.02 g/mol |
| IUPAC Name | methyl 5-bromo-4-methyl-1,3-oxazole-2-carboxylate |
| Standard InChI | InChI=1S/C6H6BrNO3/c1-3-4(7)11-5(8-3)6(9)10-2/h1-2H3 |
| Standard InChI Key | MWEVCXMTLQUXGV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC(=N1)C(=O)OC)Br |
Introduction
Methyl 5-bromo-4-methyloxazole-2-carboxylate is a heterocyclic organic compound belonging to the oxazole family. It features a five-membered ring containing nitrogen and oxygen, with a bromine atom at the 5-position and a carboxylate group at the 2-position. The presence of the methyl group at the 4-position contributes to its unique chemical properties, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of methyl 5-bromo-4-methyloxazole-2-carboxylate can be achieved through various methods, often involving the use of catalysts and specific solvents to enhance yield and purity. Industrial production typically employs optimized synthetic routes to improve efficiency.
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Regiocontrolled Synthesis: This method involves controlling the position of substituents on the oxazole ring, often using temporary silylation at the C-2 atom to achieve the desired regioselectivity .
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Electrophilic Bromination: This method can be used to introduce the bromine atom at the desired position on the oxazole ring .
Biological Activity and Applications
Methyl 5-bromo-4-methyloxazole-2-carboxylate exhibits significant biological activity, with potential applications in medicinal chemistry. Compounds related to this structure have shown promise as inhibitors of critical biological pathways, such as tubulin polymerization, which is vital in cancer therapy.
| Application | Description |
|---|---|
| Cancer Therapy | Potential as anticancer agents due to their ability to disrupt cell division in cancer cells |
| Medicinal Chemistry | Used as building blocks for synthesizing more complex compounds with therapeutic effects |
| Biological Interactions | May interact with specific enzymes or receptors, modulating their activities and leading to therapeutic effects |
Comparison with Similar Compounds
Methyl 5-bromo-4-methyloxazole-2-carboxylate shares structural similarities with other oxazole derivatives but is unique due to its specific combination of bromine and carboxyl functionalities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 5-methyl-1,3-oxazole-2-carboxylate | Methyl group at C-5 | Different substitution pattern affecting activity |
| Oxaprozin | Contains an oxazole ring | Non-steroidal anti-inflammatory drug |
| Mubritinib | Tyrosine kinase inhibitor with an oxazole moiety | Used in targeted cancer therapies |
| Methyl 2-bromo-4-oxazolecarboxylate | Bromine at C-2 | Different biological activities due to substitution |
Research Findings and Future Directions
Research into methyl 5-bromo-4-methyloxazole-2-carboxylate highlights its potential as an effective modulator of protein interactions, particularly in disrupting cell division in cancer cells. Further studies are needed to elucidate additional therapeutic applications and mechanisms of action.
Given the limitations in available literature from diverse sources, further investigation into the specific properties and applications of methyl 5-bromo-4-methyloxazole-2-carboxylate would be beneficial to fully explore its potential in medicinal chemistry and organic synthesis.
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